molecular formula C15H14N2O3 B11025797 N-(3,4-dimethylphenyl)-2-nitrobenzamide CAS No. 102630-97-7

N-(3,4-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B11025797
CAS No.: 102630-97-7
M. Wt: 270.28 g/mol
InChI Key: KUXBJIXXVRBBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-nitrobenzamide typically involves the reaction of 3,4-dimethylaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(3,4-dimethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their molecular structures.

Properties

CAS No.

102630-97-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

KUXBJIXXVRBBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.